molecular formula C18H29N3O5 B13894699 Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate

Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate

Cat. No.: B13894699
M. Wt: 367.4 g/mol
InChI Key: VDIRQPXRZDJRDI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H29N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

tert-butyl 4-[5-(1-methoxy-3-methyl-1-oxobutan-2-yl)-1,2-oxazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C18H29N3O5/c1-12(2)15(16(22)24-6)13-11-14(19-26-13)20-7-9-21(10-8-20)17(23)25-18(3,4)5/h11-12,15H,7-10H2,1-6H3

InChI Key

VDIRQPXRZDJRDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=NO1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate is a synthetic organic compound with potential applications in pharmaceutical research, especially as a lead compound in drug development for central nervous system disorders or as an antimicrobial agent. Its unique structure may allow it to interact with biological targets in ways that could be therapeutically beneficial.

Potential Applications in Pharmaceutical Research

This compound is potentially useful in pharmaceutical research, particularly as a lead compound in drug development, to target central nervous system disorders or as an antimicrobial agent. Interaction studies are essential to determine how this compound interacts with various biological systems. These studies usually involve:

  • Binding assays to assess the affinity of the compound for target proteins.
  • Cell-based assays to evaluate its effects on cellular functions.
  • In vivo studies to determine its efficacy and safety in animal models.

These interactions can provide insights into the compound's mechanism of action and therapeutic potential.

Structural Similarity and Unique Aspects

Several compounds share structural similarities with this compound.
Examples:

  • 4-(4-Fluorophenyl)-1-piperazinecarboxylic acid: Contains a piperazine ring with fluorine substitution and exhibits antidepressant effects. The fluorine enhances lipophilicity.
  • 5-Methylisoxazole: Contains methyl substitution on isoxazole and has antimicrobial properties. It has a simpler structure and less steric hindrance.
  • Tert-butyl 4-(5-isoxazolyl)piperazine: Has a similar piperazine and isoxazole framework and exhibits neuroactive properties but lacks the additional methoxycarbonyl group.

The uniqueness of this compound lies in its specific combination of functional groups that may enhance its pharmacological profile compared to these similar compounds.

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(4-Fluorophenyl)-1-piperazinecarboxylic acidPiperazine ring with fluorine substitutionAntidepressant effectsFluorine enhances lipophilicity
5-MethylisoxazoleMethyl substitution on isoxazoleAntimicrobial propertiesSimpler structure, less steric hindrance
Tert-butyl 4-(5-isoxazolyl)piperazineSimilar piperazine and isoxazole frameworkNeuroactive propertiesLacks additional methoxycarbonyl group
This compoundSpecific combination of functional groups (piperazine, isoxazole, methoxycarbonyl)Potential therapeutic applicationsEnhanced pharmacological profile due to combined functional groups

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The isoxazole ring may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate
  • CAS Number : 2378053-96-2
  • Molecular Formula : C₁₈H₂₉N₃O₅
  • Molecular Weight : 367.4400 g/mol

Structural Features: The compound consists of a piperazine ring substituted at the 1-position with a tert-butyloxycarbonyl (Boc) protecting group and at the 4-position with a 3-isoxazolyl moiety.

Comparison with Similar Compounds

Structural Analogues of Piperazine-1-carboxylate Derivatives

The target compound belongs to a class of Boc-protected piperazine derivatives with heterocyclic substituents. Key structural analogues and their distinguishing features are summarized below:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl C₁₈H₂₉N₃O₅ 367.44 Branched ester on isoxazole; Boc-protected
tert-Butyl 4-((5-bromobenzo[D]isoxazol-3-yl)methyl)piperazine-1-carboxylate 5-bromobenzoisoxazolylmethyl C₁₇H₂₂BrN₃O₃ 396.30 Bromine atom enhances lipophilicity; benzoisoxazole core
tert-Butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate 3-(thiazol-5-yl)pyrazin-2-yl C₁₇H₂₂N₆O₂S 386.46 Thiazole-pyrazine hybrid; potential for metal coordination
tert-Butyl 4-(5-phenethyl-1,2,4-triazin-3-yl)piperazine-1-carboxylate 5-phenethyl-1,2,4-triazin-3-yl C₂₀H₂₈N₆O₂ 408.48 Phenethyl-triazine group; planar aromatic system

Key Observations :

  • Substituent Diversity : The target compound’s isoxazole-ester substituent contrasts with brominated benzoisoxazole () or thiazole-pyrazine systems (), which may influence solubility and reactivity.
  • Molecular Weight: Bromine in ’s compound increases molecular weight (396.3 vs.

Biological Activity

Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate (CAS No. 2378053-96-2) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its diverse biological activity, alongside an isoxazole moiety. The molecular formula is C18H29N3O5C_{18}H_{29}N_{3}O_{5} with a molecular weight of approximately 367.44 g/mol. The presence of functional groups such as carboxylate and methoxycarbonyl enhances its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may have potential applications in treating central nervous system disorders, including anxiety and depression, due to its influence on serotonergic and adrenergic pathways .

Pharmacological Studies

Research has indicated that compounds similar in structure to this compound exhibit significant biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(4-Fluorophenyl)-1-piperazinecarboxylic acidPiperazine ring with fluorine substitutionAntidepressant effectsFluorine enhances lipophilicity
5-MethylisoxazoleMethyl substitution on isoxazoleAntimicrobial propertiesSimpler structure, less steric hindrance
Tert-butyl 4-(5-isoxazolyl)piperazineSimilar piperazine and isoxazole frameworkNeuroactive propertiesLacks additional methoxycarbonyl group

The unique combination of functional groups in this compound may enhance its pharmacological profile compared to these similar compounds.

Case Studies and Research Findings

Study on Central Nervous System Effects : In a study examining the effects of related piperazine derivatives on anxiety and depression models, compounds showed significant anxiolytic-like activity when administered at specific doses (e.g., LQFM180 at 18.8 mg/kg). This suggests that similar derivatives may have therapeutic potential for mood disorders .

Antimicrobial Activity : Another research highlighted the antimicrobial properties of structurally related compounds, indicating that the presence of an isoxazole ring could enhance antibacterial activity through specific interactions with microbial targets .

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